molecular formula C16H13ClF3NO4S B3146205 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 592471-10-8

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No. B3146205
CAS RN: 592471-10-8
M. Wt: 407.8 g/mol
InChI Key: GRJMNZGYJMIQKC-UHFFFAOYSA-N
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Description

This compound is a glycine derivative, where the amino group of glycine is substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and the carboxylic acid group is substituted with a (4-methylphenyl)sulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of glycine with a suitable sulfonyl chloride to form the (4-methylphenyl)sulfonyl group, followed by reaction with a suitable isocyanate to form the 4-chloro-3-(trifluoromethyl)phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a central glycine moiety, with the amino and carboxylic acid groups replaced by the aforementioned groups. The trifluoromethyl group would add significant electronegativity to the molecule .


Chemical Reactions Analysis

As a derivative of glycine, this compound may participate in reactions similar to those of amino acids, such as peptide bond formation. The presence of the sulfonyl and trifluoromethyl groups may also confer unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .

Scientific Research Applications

Environmental and Health Impacts of Related Compounds

One of the most researched applications involves the environmental and health effects of glyphosate, a structurally related compound to N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine. Studies have focused on glyphosate's movement, residues, toxicity to organisms, and effects on microbial compositions. These concerns stem from glyphosate's extensive use and its classification by the World Health Organization as probably carcinogenic to humans. Research highlights the need for interdisciplinary studies to explore chronic low-level exposure, microbial community shifts, antibiotic resistance, and the emergence of diseases in plants, animals, and humans (Van Bruggen et al., 2018).

Biological Activities of Glycine Derivatives

Another area of interest is the therapeutic potential of glycine and its derivatives. Glycine acts as an important neurotransmitter and has been studied for its anti-inflammatory, immunomodulatory, and cytoprotective effects. These studies have implications for treating various conditions, including inflammatory diseases, metabolic syndrome, and disorders related to oxidative stress. For instance, glycine ingestion has been found to significantly improve subjective sleep quality, suggesting its potential for broad health protection (Zhong et al., 2003; McCarty et al., 2018).

Chemical Modifications and Applications

Chemical modifications of glycine and related compounds have led to the development of a wide range of biologically active molecules. N-sulfonyl amino azines, for example, have been explored for their diuretic, antihypertensive, anti-inflammatory, and anticancer activities. These compounds demonstrate the versatility of glycine derivatives in medicinal chemistry and their potential in developing new therapeutic agents (Elgemeie et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4S/c1-10-2-5-12(6-3-10)26(24,25)21(9-15(22)23)11-4-7-14(17)13(8-11)16(18,19)20/h2-8H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJMNZGYJMIQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145849
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine

CAS RN

592471-10-8
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592471-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine
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N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine
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